Regiochemical Identity: 2-yl vs. 3-yl Substitution
The target compound positions the acetic acid substituent at the thiophene 2-position and the methoxycarbonyl at the 5-position, giving the SMILES COC(=O)C1=CC=C(CC(=O)O)S1 [1]. Its documented regioisomer, 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid (CAS 2375259-34-8), relocates the acetic acid from the 2- to the 3-position . Molecular modeling studies of thiophene-2-ylacetic acid derivatives as mPGES-1 inhibitors show that the 2-position substitution geometry is critical for occupying the enzyme active site, with compounds 1c and 2c displaying selective inhibitory activity in the low micromolar range compared to the reference inhibitor CAY10526 [2]. Changing the vector from 2- to 3-substitution would reorient the carboxylic acid pharmacophore, predictably altering target engagement.
| Evidence Dimension | Regiochemistry of acetic acid substitution on the thiophene ring |
|---|---|
| Target Compound Data | Acetic acid at 2-position; methoxycarbonyl at 5-position (SMILES: COC(=O)C1=CC=C(CC(=O)O)S1) |
| Comparator Or Baseline | 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid (CAS 2375259-34-8): acetic acid at 3-position; methoxycarbonyl at 5-position |
| Quantified Difference | Substitution vector shift from 2-position to 3-position; no quantitative bioactivity comparison available for these specific regioisomers |
| Conditions | Structural identity derived from SMILES comparison; biological relevance inferred from published mPGES-1 inhibition data on closely related 2-(thiophen-2-yl)acetic acid derivatives |
Why This Matters
For researchers synthesizing directed libraries or optimizing ligand–target interactions, the specific 2-ylacetic acid regiochemistry preserved in this compound is essential to maintain the correct spatial orientation of the carboxylate for target binding, as demonstrated for related thiophene-2-acetic acid mPGES-1 inhibitors.
- [1] PubChem Compound Summary CID 18961740: 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18961740 View Source
- [2] Ruggiero D, Fischer K, et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021). PMC8144515. View Source
